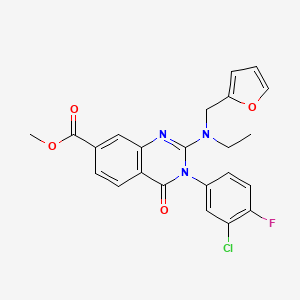
Methyl 3-(3-chloro-4-fluorophenyl)-2-(ethyl(furan-2-ylmethyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-chloro-4-fluorophenyl)-2-(ethyl(furan-2-ylmethyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H19ClFN3O4 and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-chloro-4-fluorophenyl)-2-(ethyl(furan-2-ylmethyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-chloro-4-fluorophenyl)-2-(ethyl(furan-2-ylmethyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research by Fujita et al. (1997) explored the one-step furan ring formation, leading to the synthesis of furo[3,2-h]quinolones. This regioselective cyclization is rationalized by the Hard and Soft Acids and Bases principle, showcasing a method to create similar compounds (Fujita et al., 1997).
Riadi et al. (2021) described an efficient process for preparing a new quinazolinone-based derivative, showing potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Biological Evaluation
A study on the tosylate salts of the anticancer drug lapatinib, which shares structural similarities, highlighted the importance of nonbonded interactions in the solid state, which could correlate to the physicochemical properties of drug products (Ravikumar et al., 2013).
Kuramoto et al. (2003) discovered a novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, showing extremely potent antibacterial activities, which could suggest a similar potential for the compound if structurally and functionally related (Kuramoto et al., 2003).
Miscellaneous Applications
Fathala and Pazdera (2017) detailed the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates, a process that might be applicable for creating derivatives of the specified compound for various scientific research applications (Fathala & Pazdera, 2017).
Gaber et al. (2021) synthesized new quinoline derivatives to test their anticancer effect against the MCF-7 cell line, which suggests that similar structural compounds could also be synthesized and evaluated for their therapeutic potential (Gaber et al., 2021).
Propiedades
IUPAC Name |
methyl 3-(3-chloro-4-fluorophenyl)-2-[ethyl(furan-2-ylmethyl)amino]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O4/c1-3-27(13-16-5-4-10-32-16)23-26-20-11-14(22(30)31-2)6-8-17(20)21(29)28(23)15-7-9-19(25)18(24)12-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDFPVLIDTKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2637895.png)
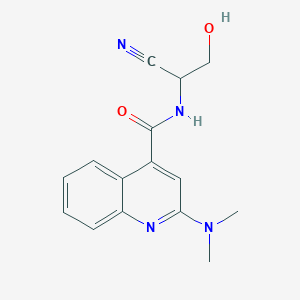
![9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637897.png)
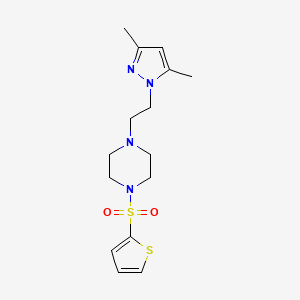

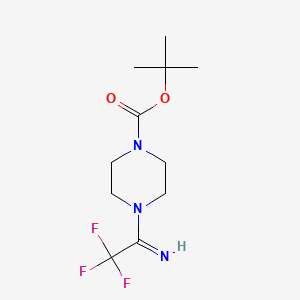
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2637907.png)

![diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2637910.png)

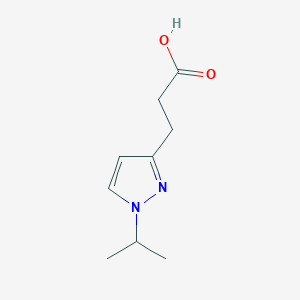
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2637918.png)